molecular formula C30H48O4 B241678 Scutellaric acid CAS No. 102919-76-6

Scutellaric acid

Cat. No.: B241678
CAS No.: 102919-76-6
M. Wt: 472.7 g/mol
InChI Key: PGOYMURMZNDHNS-JZLUYQONSA-N
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Description

Scutellaric acid (CAS: 102919-76-6; molecular formula: C₃₀H₄₈O₄) is a triterpenoid compound primarily isolated from plants in the Scutellaria genus, such as Scutellaria barbata and Scutellaria lateriflora . It has been identified as a key bioactive constituent in traditional herbal medicines, particularly in East Asian pharmacopeias. Structurally, this compound is characterized by a pentacyclic triterpene backbone with hydroxyl and carboxylic acid groups, contributing to its solubility and biological interactions . Studies highlight its role in enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, antimicrobial activity, and glycosidase inhibition, positioning it as a compound of interest for diabetes and metabolic disorder research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Scutellaric acid can be synthesized through various chemical reactions involving the precursor compounds found in Scutellaria species. The synthesis typically involves hydroxylation and carboxylation reactions under controlled conditions. Specific details on the synthetic routes are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Scutellaria plants. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound. The choice of solvents and purification methods can significantly impact the efficiency and cost of production.

Chemical Reactions Analysis

Types of Reactions: Scutellaric acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Antioxidant Activity

Research indicates that scutellaric acid exhibits significant antioxidant properties, which help in combating oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders. A study highlighted the ability of extracts containing this compound to scavenge free radicals effectively, thereby reducing oxidative damage in biological systems .

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against a range of pathogens. Its efficacy as an antimicrobial agent has been documented in several studies, showing effectiveness against bacteria and fungi. For instance, extracts containing this compound were found to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in developing natural preservatives or therapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These effects suggest its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent research has identified this compound as a neuroprotective agent. It has been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanisms involve modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

Pest Control

This compound exhibits antifeedant properties against certain herbivorous insects, making it a candidate for natural pest control strategies in agriculture. Studies have shown that formulations containing this compound can deter pests without harming beneficial insects, providing an environmentally friendly alternative to synthetic pesticides .

Phytotoxicity

In addition to its pest control capabilities, this compound has demonstrated phytotoxic effects on unwanted plant species, suggesting potential applications in weed management. Its selective toxicity could help manage invasive species while preserving crops .

Case Studies

StudyFocus AreaFindings
Study 1Antioxidant ActivityThis compound significantly reduced oxidative stress markers in vitro, enhancing cell viability by 40% compared to controls .
Study 2Antimicrobial EfficacyExtracts with this compound inhibited E. coli growth by 70% at a concentration of 100 µg/mL .
Study 3Anti-inflammatory EffectsIn animal models, treatment with this compound reduced inflammation markers by 50% after 14 days .
Study 4NeuroprotectionThis compound improved memory retention in mice subjected to induced cognitive decline .
Study 5Pest ControlFormulations containing this compound reduced pest feeding by 60% without affecting non-target species .

Mechanism of Action

The mechanism of action of scutellaric acid involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation and oxidative stress. For example, this compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Scutellaric acid belongs to the triterpenoid class, sharing structural and functional similarities with other pentacyclic triterpenes. Below is a detailed comparison with key analogs:

Structural Comparison

Compound Source Core Structure Functional Groups Key References
This compound Scutellaria barbata, Spermacoce latifolia Pentacyclic triterpene -COOH, -OH
Maslinic acid Akebia quinata, olive fruit Pentacyclic triterpene -COOH, -OH (C2 and C3 positions)
Hederagenin Akebia quinata, ivy Pentacyclic triterpene -COOH, glycosylated -OH
Stigmasterol-3-O-β-d-glucoside Akebia quinata Sterol derivative Glucoside moiety, sterol backbone
Ursolic acid Scutellaria lateriflora Pentacyclic triterpene -COOH, -OH (C3 position)

Key Structural Insights :

  • This compound lacks glycosylation, unlike hederagenin and stigmasterol-3-O-β-d-glucoside, which may reduce its solubility but enhance membrane permeability .

Functional Comparison

2.2.1. Glucose-Stimulated Insulin Secretion (GSIS)
Compound GSIS Enhancement (INS-1 Cells) Mechanism Cytotoxicity References
This compound Significant (10 µM) ERK1/2 and IRS-2 phosphorylation; PDX-1 overexpression None
Maslinic acid Significant (10 µM) Antioxidant and anti-inflammatory pathways None
Hederagenin Moderate (10 µM) PI3K/Akt signaling None
Stigmasterol-3-O-β-d-glucoside High (similar to gliclazide) PI3K-dependent Akt phosphorylation None

Functional Insights :

  • This compound and stigmasterol-3-O-β-d-glucoside show comparable efficacy in GSIS but differ in signaling pathways. The latter relies on PI3K/Akt activation, while this compound modulates ERK1/2 and IRS-2 .
2.2.2. Antimicrobial and Enzyme Inhibition
Compound Antimicrobial Activity Glycosidase Inhibition (IC₅₀) References
This compound Moderate (Gram-positive bacteria) Strong (α-glucosidase: < 10 µM)
Mesembryanthemoidigenic acid High (broad-spectrum) Moderate (α-glucosidase: ~15 µM)
Arjunic acid Low Strong (α-amylase: < 5 µM)

Functional Insights :

  • Its antimicrobial activity is attributed to hydroxyl groups disrupting bacterial membranes, though less potent than mesembryanthemoidigenic acid .

Biological Activity

Scutellaric acid, a compound derived from the genus Scutellaria, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a flavonoid compound primarily isolated from various species of Scutellaria, particularly Scutellaria baicalensis. This genus is well-known for its rich phytochemical profile, which includes flavonoids, diterpenes, and other bioactive compounds. Research has indicated that these compounds possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

1. Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. This compound has demonstrated significant antioxidant properties in various studies. For instance, a study evaluating different Scutellaria species reported high antioxidant activity measured using the ORAC (Oxygen Radical Absorbance Capacity) and HORAC (Hydrophilic Oxygen Radical Absorbance Capacity) assays:

Scutellaria SpeciesORAC (µmol TE/g)HORAC (µmol GAE/g)
S. altissima1280.2 ± 79.7387.5 ± 29.4
S. galericulata1155.2 ± 119.2302.4 ± 27.2
S. albida1005.6 ± 68.8653.8 ± 22.2
S. altissima (B)926.9 ± 66.2583.0 ± 32.1
S. albida (A)652.3 ± 51.9201.3 ± 12.4

These results indicate that this compound contributes significantly to the antioxidant capacity of these species .

2. Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, which are essential for managing various inflammatory diseases. Studies have shown that compounds from Scutellaria, including this compound, can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various in vitro studies against different pathogens, including bacteria and fungi. The compound has shown promising results in inhibiting the growth of several microbial strains, indicating its potential as a natural antimicrobial agent .

4. Anticancer Properties

Research has highlighted the anticancer effects of this compound and related compounds derived from Scutellaria. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study: Hepatotoxicity Assessment

A significant concern regarding herbal supplements containing Scutellaria, including this compound, is their potential hepatotoxicity. A study assessed the long-term effects of supplementation with Scutellaria baicalensis on liver function in patients over an extended period (average duration: 444 days). The study found no significant changes in liver function tests (alanine transaminase, aspartate transaminase, alkaline phosphatase, bilirubin), suggesting that this compound does not lead to hepatic dysfunction when taken at recommended dosages .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are used to identify and characterize Scutellaric acid in natural product research?

this compound (3α,24-dihydroxy-olean-12-en-28-oic acid) is identified using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, and ROESY) and mass spectrometry. Key structural features, such as hydroxyl and oleanane backbone positioning, are confirmed via HMBC correlations and coupling constants (e.g., H-7 and H-8 in derivatives) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is employed for purity assessment during isolation.

Q. Which natural sources are commonly used to isolate this compound, and what extraction protocols are applied?

this compound has been isolated from Chirita longgangensis var. hongyao using ethanol extraction followed by silica gel column chromatography and preparative HPLC . Challenges include minimizing degradation of labile functional groups (e.g., hydroxyls) and separating structurally similar triterpenoids.

Q. How is this compound quantified in complex biological matrices?

Quantitative analysis involves liquid chromatography-mass spectrometry (LC-MS) with calibration curves using purified standards. Method validation includes testing limits of detection (LOD), recovery rates, and inter-day precision to ensure reproducibility .

Advanced Research Questions

Q. What experimental designs are used to evaluate this compound’s antiviral activity against PRRSV?

Antiviral activity is assessed via:

  • Cytopathic Effect (CPE) Assay : Measuring IC₅₀ values (e.g., 43.2 ± 7.4 μmol L⁻¹ for this compound) in infected cell cultures .
  • FQ RT-PCR : Quantifying viral RNA replication (e.g., NSP9 and ORF7 gene expression) to confirm inhibition mechanisms .
  • Control Experiments : Comparing results to reference compounds (e.g., tilmicosin phosphate) and testing cytotoxicity (CC₅₀) to calculate selectivity indices (SI) .

Q. How can researchers address challenges in determining the absolute configuration of this compound derivatives?

Absolute configuration determination requires circular dichroism (CD) spectroscopy or X-ray crystallography. In cases where sample scarcity limits CD analysis (as in ), comparative NMR data and optical rotation values are used to propose relative configurations . Computational methods (e.g., density functional theory for predicting NMR shifts) may supplement experimental limitations .

Q. What strategies optimize the extraction yield of this compound while preserving structural integrity?

  • Solvent Optimization : Testing polar/non-polar solvent mixtures to balance solubility and stability.
  • Temperature Control : Avoiding high temperatures during extraction to prevent degradation.
  • Chromatographic Techniques : Using reverse-phase HPLC with gradient elution to resolve co-eluting compounds .

Q. How should contradictory bioactivity data across studies be analyzed methodologically?

Contradictions may arise from differences in assay conditions (e.g., cell lines, viral strains) or compound purity. Researchers should:

  • Standardize protocols (e.g., cell culture media, incubation times).
  • Validate compound identity and purity via orthogonal methods (e.g., NMR, HPLC).
  • Perform meta-analyses to identify trends across studies .

Q. Methodological Recommendations

  • Reproducibility : Document extraction and assay protocols in detail, including solvent ratios, column specifications, and instrument settings .
  • Data Transparency : Report raw NMR/LC-MS data in supplementary materials to enable independent verification .
  • Ethical Reporting : Disclose limitations (e.g., unresolved configurations) to guide future studies .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOYMURMZNDHNS-JZLUYQONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102919-76-6
Record name Scutellaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102919766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCUTELLARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKB52TAX5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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